Cas no 1203299-20-0 (N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide)

N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide
- 1203299-20-0
- F5773-2912
- N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide
- VU0520142-1
- N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
- AKOS024518178
-
- インチ: 1S/C16H9ClN4O3S/c17-13-7-6-12(25-13)15-19-20-16(23-15)18-14(22)10-8-11(24-21-10)9-4-2-1-3-5-9/h1-8H,(H,18,20,22)
- InChIKey: JGYTZJWCIHRZAS-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C2=NN=C(NC(C3C=C(C4C=CC=CC=4)ON=3)=O)O2)S1
計算された属性
- せいみつぶんしりょう: 372.0083890g/mol
- どういたいしつりょう: 372.0083890g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 482
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 122Ų
N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5773-2912-15mg |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
1203299-20-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5773-2912-2μmol |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
1203299-20-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5773-2912-1mg |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
1203299-20-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5773-2912-30mg |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
1203299-20-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5773-2912-5μmol |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
1203299-20-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5773-2912-20mg |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
1203299-20-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5773-2912-5mg |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
1203299-20-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5773-2912-25mg |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
1203299-20-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5773-2912-100mg |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
1203299-20-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5773-2912-10μmol |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
1203299-20-0 | 10μmol |
$69.0 | 2023-09-09 |
N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamideに関する追加情報
Comprehensive Overview of N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide (CAS No. 1203299-20-0)
The compound N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide (CAS No. 1203299-20-0) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its chemical properties, synthesis pathways, applications, and market relevance, while addressing common queries from researchers and industry professionals.
Chemically, N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide belongs to the class of 1,3,4-oxadiazole derivatives, which are known for their diverse pharmacological properties. The presence of both thiophene and oxazole rings in its structure enhances its potential as a bioactive compound. Researchers have particularly focused on its role in modulating enzyme activity and receptor interactions, making it a promising candidate for drug discovery programs targeting chronic diseases.
Recent studies highlight the compound's relevance in addressing current healthcare challenges such as antimicrobial resistance and metabolic disorders. Its structural similarity to known kinase inhibitors has sparked interest in oncology research, with preliminary data suggesting potential applications in targeted cancer therapies. The 5-chlorothiophene moiety contributes to enhanced binding affinity with biological targets, while the oxadiazole ring system offers metabolic stability - crucial factors in modern drug design paradigms.
From a synthetic chemistry perspective, CAS 1203299-20-0 presents interesting challenges and opportunities. The convergent synthesis typically involves coupling reactions between the 5-phenyl-1,2-oxazole-3-carboxylic acid derivative and appropriately functionalized 1,3,4-oxadiazole precursors. Recent advancements in green chemistry have enabled more sustainable production methods, reducing the environmental footprint of its synthesis while maintaining high yields and purity standards demanded by pharmaceutical applications.
The analytical characterization of N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide typically employs advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods confirm the compound's structural integrity and purity, which are critical for research and development purposes. The crystalline nature of the compound, as revealed by powder X-ray diffraction studies, has implications for its formulation development in potential pharmaceutical products.
In the context of intellectual property and market dynamics, CAS 1203299-20-0 represents an important intermediate in several patented drug discovery programs. Pharmaceutical companies are actively investigating its derivatives as potential treatments for inflammatory conditions and neurological disorders. The growing demand for novel heterocyclic compounds in medicinal chemistry has positioned this molecule as a valuable building block in drug development pipelines worldwide.
Environmental and safety considerations for handling N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide follow standard laboratory protocols for organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment and ventilation are recommended during laboratory-scale operations. The compound's stability profile makes it suitable for long-term storage under controlled conditions, an important factor for research institutions and chemical suppliers.
Future research directions for this compound include exploration of its structure-activity relationships through systematic derivatization, as well as investigations into its potential as a fluorescent probe or imaging agent due to its conjugated electronic system. The integration of computational chemistry and artificial intelligence in molecular design has opened new avenues for optimizing the properties of this compound class, with particular focus on improving bioavailability and target selectivity.
For researchers seeking CAS 1203299-20-0 or its analogs, several specialty chemical suppliers offer the compound in various quantities and purity grades. The global market for such specialized intermediates continues to grow, driven by increasing R&D investments in precision medicine and the continuous search for novel chemical entities with therapeutic potential.
In conclusion, N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide represents an important scaffold in modern medicinal chemistry. Its unique structural features and demonstrated biological activities make it a compound of significant interest across multiple research domains. As scientific understanding of heterocyclic compounds advances, this molecule will likely play an increasingly important role in the development of new therapeutic agents and functional materials.
1203299-20-0 (N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide) 関連製品
- 2171749-72-5(5-3-cyclopropyl-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid)
- 312748-54-2(N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide)
- 2751740-20-0(2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride)
- 1261991-40-5(2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid)
- 293736-67-1(Berubicin hydrochloride)
- 1805542-97-5(3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride)
- 1207725-68-5(2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl ester)
- 1553426-12-2(4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine)
- 1896841-73-8(1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine)
- 2320663-35-0(N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide)




